![molecular formula C23H20N2O2S B2625094 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895646-73-8](/img/structure/B2625094.png)
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of several enzymes and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves the inhibition of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and tyrosine kinases. These enzymes are involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting these enzymes, 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, it has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some healthy cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine. One area of interest is its potential as a combination therapy with other anti-cancer agents. It has been shown to enhance the effectiveness of other drugs when used in combination. In addition, further studies are needed to determine its potential for use in other diseases, such as viral infections and inflammatory disorders.
In conclusion, 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of several enzymes, leading to the disruption of cellular processes that promote cancer cell growth. While it has some limitations, its potency and effectiveness make it a valuable tool for scientific research. Further studies are needed to determine its full potential and possible applications in other diseases.
Métodos De Síntesis
The synthesis of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves the reaction of 4-methylbenzylamine with 3-bromo-4-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has also been studied for its potential as an anti-inflammatory and anti-viral agent.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-17-11-13-18(14-12-17)15-25-23-20-9-5-6-10-21(20)24-16-22(23)28(26,27)19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUIXQTQGEDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

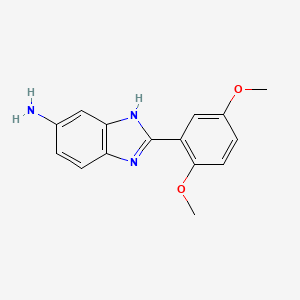
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
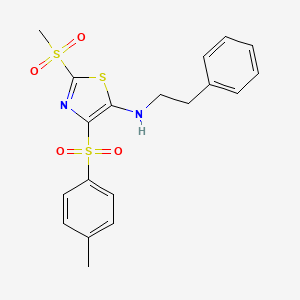
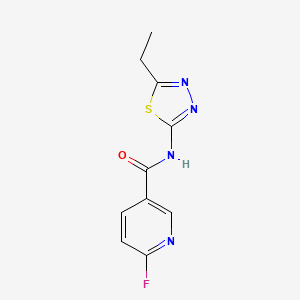
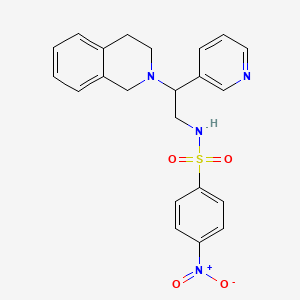
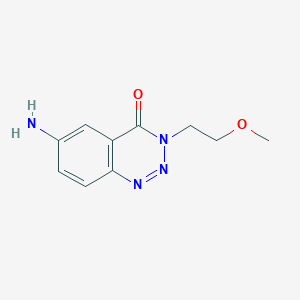
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2625027.png)



![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2625031.png)